molecular formula C19H16Cl2O4 B11626558 Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11626558
M. Wt: 379.2 g/mol
InChI Key: LGPYODYQCBPYQK-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a dichlorophenyl methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent.

    Introduction of the Dichlorophenyl Methoxy Group: The dichlorophenyl methoxy group can be introduced through an etherification reaction using 2,4-dichlorobenzyl chloride and a suitable base.

    Esterification: The carboxylic acid group on the benzofuran ring can be esterified using ethanol and a strong acid catalyst to form the ethyl ester.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl methoxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the dichlorophenyl methoxy group, resulting in different chemical and biological properties.

    Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Contains a mono-chlorophenyl group instead of a dichlorophenyl group, affecting its reactivity and applications.

    Ethyl 5-[(2,4-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H16Cl2O4

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H16Cl2O4/c1-3-23-19(22)18-11(2)25-17-7-6-14(9-15(17)18)24-10-12-4-5-13(20)8-16(12)21/h4-9H,3,10H2,1-2H3

InChI Key

LGPYODYQCBPYQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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